5-Chloro-2-methoxybenzoic acid
Overview
Description
It is a white to off-white crystalline powder with a melting point of 98-100°C . This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
5-Chloro-2-methoxybenzoic acid is primarily used as a reactant in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III), and Lu (III) . These complexes have been investigated for their potential applications .
Mode of Action
It’s known that benzylic halides typically react via nucleophilic substitution pathways . The compound’s chlorine atom could potentially be replaced in reactions with nucleophiles, leading to various derivatives.
Biochemical Pathways
The compound’s role in the synthesis of metal complexes suggests it may influence pathways where these complexes are involved .
Pharmacokinetics
Factors such as its molecular weight (18659 g/mol) and predicted LogP (2.368) could influence its bioavailability and pharmacokinetic profile.
Result of Action
Its primary known use is in the synthesis of metal complexes , which could have various effects depending on their specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxybenzoic acid can be synthesized through the chlorination of 2-methoxybenzoic acid. One method involves chlorinating 2-methoxybenzoic acid in ethanol or isopropanol with a mixture of 35% hydrochloric acid and 30% hydrogen peroxide at a ratio of 1:1. The reaction is carried out at a temperature of 17-22°C for 20-22 hours. The reaction mixture is then processed with a 40% sodium hydroxide solution to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chlorination processes, but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Esters: Methyl, ethyl, or other alkyl esters of this compound.
Alcohols: 5-Chloro-2-methoxybenzyl alcohol from the reduction of the carboxylic acid group.
Scientific Research Applications
5-Chloro-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the chlorine substituent, resulting in different chemical and biological properties.
5-Chloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.
5-Chloro-2-methoxybenzyl alcohol: The reduced form of 5-Chloro-2-methoxybenzoic acid, with different chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which impart distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
5-chloro-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187949 | |
Record name | 5-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3438-16-2 | |
Record name | 5-Chloro-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3438-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003438162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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